Chemical structure and properties of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Technical Monograph: 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic Acid Executive Summary 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (also known as 3-chloro-4,5-dimethoxycinnamic acid ) is a synthetic phenylpropano...
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (also known as 3-chloro-4,5-dimethoxycinnamic acid ) is a synthetic phenylpropanoid derivative and a critical pharmacophore in the development of antiparasitic and antineoplastic agents. Structurally, it is a bioisostere of the natural product 3,4,5-trimethoxycinnamic acid , where the 3-methoxy group is replaced by a chlorine atom.
This modification significantly enhances lipophilicity and metabolic stability, serving as a "booster" for biological activity. The compound is primarily utilized as an intermediate in the synthesis of piperlongumine-type cinnamides , which exhibit potent efficacy against Leishmania major and Toxoplasma gondii by inhibiting tubulin polymerization at the colchicine binding site.
Solid (Off-white to pale yellow crystalline powder)
Solubility
Soluble in DMSO, DMF, CH₂Cl₂, MeOH; Insoluble in water
Precursor CAS
18268-68-3 (3-Chloro-4,5-dimethoxybenzaldehyde)
Predicted LogP
~2.5 – 2.8 (Enhanced lipophilicity vs. trimethoxy analog)
pKa (Predicted)
~4.4 – 4.5 (Carboxylic acid)
Molecular Architecture
The molecule features a cinnamic acid backbone characterized by a trans (E) double bond, which ensures rigidity and optimal binding geometry.
3-Chloro Substituent: Acts as a lipophilic anchor. Unlike a methoxy group, the chlorine atom is resistant to O-demethylation by metabolic enzymes (e.g., CYPs), extending the half-life of the pharmacophore in vivo.
4,5-Dimethoxy Motif: Retains the electron-donating properties required for hydrogen bonding interactions within the tubulin colchicine site (specifically with Cys241 and Asn258 residues).
Synthetic Pathways
The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is typically achieved via a Knoevenagel Condensation , utilizing 3-chloro-4,5-dimethoxybenzaldehyde as the key precursor.
δ 7.0–7.2 ppm (s, 2H): Aromatic protons (H-2 and H-6). The symmetry may be broken slightly depending on solvent, but they appear as singlets due to the substitution pattern.
δ 3.8–3.9 ppm (s, 6H): Methoxy protons (-OCH₃).
Mass Spectrometry (EI/ESI):
Molecular Ion: [M]⁺ or [M-H]⁻ at m/z ~241/243 (showing characteristic 3:1 Chlorine isotope pattern).
Biological Applications & Mechanism of Action[3][4][5]
This compound is a validated scaffold for designing Tubulin Polymerization Inhibitors .
Antiparasitic Activity
Derivatives of this acid (specifically amides like piperidones) have demonstrated superior potency compared to natural piperlongumine analogs.
Target Organisms: Leishmania major (Promastigotes IC₅₀ ~4.5 µM) and Toxoplasma gondii (IC₅₀ ~2.0 µM).[2][3]
Structure-Activity Relationship (SAR): The replacement of the 3-methoxy group with a 3-chloro atom increases lipophilicity and binding affinity, resulting in a "booster effect" on cytotoxicity against parasites while maintaining selectivity over mammalian cells (e.g., Vero cells).
Mechanism: Tubulin Destabilization
The 3-chloro-4,5-dimethoxyphenyl pharmacophore mimics the A-ring of colchicine .
Binding: The molecule occupies the colchicine-binding site on β-tubulin.
Inhibition: It prevents the polymerization of tubulin dimers into microtubules.
Outcome: This leads to cell cycle arrest (G2/M phase) and subsequent apoptosis in rapidly dividing cells (parasites or cancer cells).
Pharmacophore Map
Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the molecule's substituents.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place away from light. Keep container tightly closed to prevent moisture absorption.
References
Evaluation of the Antiparasitic and Antifungal Activities of Synthetic Piperlongumine‐Type Cinnamide Derivatives: Booster Effect by Halogen Substituents.
Source: ResearchGate / University of Bayreuth (2023)
Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. (Synthesis of Precursor)
Source: PubMed Central (2013)
Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity.
Source: MDPI (2021)
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
Source: PubMed Central (2021)
Exploring the Therapeutic Potential of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic Acid: A Technical Guide for Drug Discovery
Abstract: Cinnamic acid and its derivatives represent a class of naturally occurring compounds that have garnered significant interest in the field of medicinal chemistry due to their wide array of pharmacological activi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Cinnamic acid and its derivatives represent a class of naturally occurring compounds that have garnered significant interest in the field of medicinal chemistry due to their wide array of pharmacological activities. This guide focuses on the therapeutic potential of a specific, synthetically accessible derivative, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. While direct biological data for this exact molecule is not yet prevalent in the literature, its structural features—a chlorinated and dimethoxylated phenyl ring coupled with a prop-2-enoic acid moiety—suggest a strong potential for anticancer and anti-inflammatory applications. This document provides a comprehensive overview of a proposed synthetic route, hypothesizes its primary mechanisms of action based on structure-activity relationship (SAR) studies of analogous compounds, and presents detailed, field-proven experimental protocols for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel small molecules in oncology and inflammation.
Introduction: The Cinnamic Acid Scaffold in Medicinal Chemistry
The cinnamic acid scaffold is a privileged structure in drug discovery, serving as the foundation for a multitude of compounds with diverse and potent biological activities.[1][2][3][4] Naturally occurring in plants, these aromatic carboxylic acids and their derivatives have been shown to exhibit anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] The versatility of the cinnamic acid backbone allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
This guide introduces 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a compound that combines several key pharmacophoric features. The presence of methoxy groups on the phenyl ring is a common feature in many biologically active natural products and has been associated with potent anticancer and anti-inflammatory effects.[5][6] Furthermore, the incorporation of a chlorine atom can enhance the lipophilicity and metabolic stability of a compound, often leading to improved potency.[2] This unique combination of substituents makes 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid a compelling candidate for further investigation in drug discovery programs.
Synthesis and Characterization
The most direct and efficient synthetic route to 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is the Knoevenagel condensation.[7][8][9][10][11][12][13][14][15] This well-established reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[7][8][9][10][11][12][13][14][15]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Step-by-Step Synthesis Protocol
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 3-Chloro-4,5-dimethoxybenzaldehyde and 1.5 equivalents of malonic acid in pyridine.
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
Purification: Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain the pure 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothesized Therapeutic Potential and Mechanism of Action
Anticancer Activity
Rationale: Structure-activity relationship studies of cinnamic acid derivatives have consistently shown that the presence and position of methoxy and hydroxyl groups on the phenyl ring are critical for cytotoxic activity.[5][6][16][17] Furthermore, halogen substitution can enhance anticancer potency.[2] Based on these established principles, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is hypothesized to possess significant anticancer properties.
Proposed Mechanism: A plausible mechanism of action for the anticancer activity of this compound is the inhibition of tubulin polymerization. Several methoxy-substituted cinnamic acid derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway: Disruption of Microtubule Dynamics```dot
Caption: Proposed mechanism of anti-inflammatory action.
Preclinical Evaluation: Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
[18][19][20][21][22]
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Hypothetical IC50 Values:
Cell Line
Cancer Type
Hypothetical IC50 (µM)
MCF-7
Breast
15.5
A549
Lung
22.8
HCT116
Colon
18.2
HeLa
Cervical
25.1
Mechanistic Assays: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
[23][24][25][26][27]
Diagram of the Tubulin Assay Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare serial dilutions of the test compound.
Reaction Setup: In a 96-well plate, add tubulin, GTP, and the test compound.
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
Monitor Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the IC50 value for the inhibition of tubulin polymerization.
In Vivo Efficacy Studies: Human Tumor Xenograft Model
Xenograft models are essential for evaluating the in vivo efficacy of anticancer drug candidates.
[28][29][30][31][32]
Diagram of the In Vivo Experimental Workflow:
Caption: Workflow for the in vivo human tumor xenograft model.
Protocol:
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³).
Group Assignment: Randomize the mice into control and treatment groups.
Drug Administration: Administer 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (e.g., via intraperitoneal injection) at various doses for a specified period.
Monitoring: Measure tumor volume and body weight regularly.
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Hypothetical In Vivo Efficacy Data:
Treatment Group
Dose (mg/kg)
Tumor Growth Inhibition (%)
Vehicle Control
-
0
Compound
25
45
Compound
50
65
Future Directions and Conclusion
This technical guide outlines the therapeutic potential of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid as a promising candidate for anticancer and anti-inflammatory drug discovery. The proposed synthetic route is straightforward, and the hypothesized mechanisms of action are grounded in the well-established structure-activity relationships of cinnamic acid derivatives.
Future research should focus on the synthesis and in vitro validation of this compound's biological activities. Should the initial in vitro data prove promising, further studies should include lead optimization to improve potency and drug-like properties, comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and evaluation in a broader range of preclinical models.
References
Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]
SMC Laboratories Inc. Xenograft tumor model. SMC Laboratories Inc. [Link]
de Oliveira, K. T., et al. (2015). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Physical Chemistry Chemical Physics. [Link]
Gorniak, I., et al. (2024). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. MDPI. [Link]
De, P., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]
Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. [Link]
Sakagami, H., et al. (2018). Quantitative Structure–Cytotoxicity Relationship of Cinnamic Acid Phenetyl Esters. Anticancer Research. [Link]
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
Reaction Biology. Xenograft Models For Drug Discovery. Reaction Biology. [Link]
Sadegh-Vaziri, F., et al. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. ResearchGate. [Link]
Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
Jamshidi, M., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]
Sharma, R., et al. (2025). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
Shpirt, A., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. MDPI. [Link]
Lee, K. H., et al. (2005). Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening. Cancer Research and Treatment. [Link]
Gunia-Krzyżak, A., et al. (2021). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia. [Link]
Li, Y., et al. (2018). Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. Medicinal Chemistry. [Link]
Salehi, B., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. [Link]
Gunia-Krzyżak, A., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. [Link]
Kumar, A., et al. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. ResearchGate. [Link]
Sharma, R., et al. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
Wujec, M., et al. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. PMC. [Link]
Uzelac, M., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Chemical and Biological Interactions. [Link]
Sari, Y., et al. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing. [Link]
de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. [Link]
Molecular weight and formula of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
This technical guide provides a comprehensive overview of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a class of organic compounds tha...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a class of organic compounds that have garnered significant interest in various scientific fields due to their diverse biological activities.[1][2] This document details the physicochemical properties, synthesis, and characterization of the title compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development.
Chemical Structure and Formula
The structure of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is characterized by a prop-2-enoic acid backbone attached to a 3-chloro-4,5-dimethoxyphenyl ring. This substitution pattern is key to its chemical behavior and biological activity.
Based on its structure, the chemical formula is determined to be C₁₁H₁₁ClO₄ .
Molecular Weight
The molecular weight is a critical parameter for numerous experimental calculations, including stoichiometry and solution preparation. The molecular weight of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is calculated from its chemical formula.
Element
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
11
12.011
132.121
Hydrogen (H)
11
1.008
11.088
Chlorine (Cl)
1
35.453
35.453
Oxygen (O)
4
15.999
63.996
Total
242.658
The calculated molecular weight is 242.66 g/mol .
Synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic Acid
The synthesis of substituted cinnamic acids can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The Perkin reaction and the Knoevenagel condensation are two of the most common and effective methods for this purpose.[3][4]
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds and is particularly well-suited for the synthesis of cinnamic acid derivatives from aromatic aldehydes and compounds with active methylene groups, such as malonic acid.[4][5] This method is often preferred due to its milder reaction conditions compared to the Perkin reaction.
The proposed synthesis involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine.
Caption: Synthetic workflow for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid via Knoevenagel condensation.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on established Knoevenagel condensation procedures for similar compounds.
Materials:
3-chloro-4,5-dimethoxybenzaldehyde
Malonic acid
Pyridine
Piperidine
Ethanol
Hydrochloric acid (10% aqueous solution)
Deionized water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4,5-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.
To this solution, add pyridine (10 volumes) and a catalytic amount of piperidine (0.1 equivalents).
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Slowly pour the cooled mixture into an ice-cold 10% hydrochloric acid solution with constant stirring.
A precipitate of the crude product will form. Collect the solid by vacuum filtration.
Wash the crude product with cold deionized water to remove any remaining acid and salts.
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Dry the purified product under vacuum.
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the structure of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid and data from analogous compounds.
Expected ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Predicted)
¹³C NMR (Predicted)
Chemical Shift (δ, ppm)
Assignment
~12.5
s, 1H, -COOH
~7.6
d, 1H, Ar-H
~7.5
d, 1H, Ar-H
~7.0
d, 1H, =CH-Ar
~6.4
d, 1H, =CH-COOH
~3.9
s, 3H, -OCH₃
~3.8
s, 3H, -OCH₃
Note: Predicted chemical shifts are in ppm relative to TMS in a suitable deuterated solvent like DMSO-d₆ or CDCl₃. Coupling constants (J) for the vinylic protons are expected to be in the range of 15-16 Hz for the trans isomer.
Expected Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[6][7]
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
3300-2500 (broad)
O-H stretch
Carboxylic acid
~1700
C=O stretch
Carboxylic acid
~1630
C=C stretch
Alkene
~1600, ~1500
C=C stretch
Aromatic ring
~1250, ~1050
C-O stretch
Aryl ether
~800-600
C-Cl stretch
Aryl chloride
Expected Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, the presence of chlorine will result in a characteristic isotopic pattern.[8]
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 242.
Isotopic Peak (M+2)⁺: Due to the presence of the ³⁷Cl isotope, an M+2 peak at m/z 244 with an intensity of approximately one-third of the M⁺ peak is anticipated.[8]
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (-45 Da), methoxy groups (-31 Da), and other characteristic fragments of the aromatic ring and the propenoic acid chain.
Caption: A typical workflow for the characterization of the synthesized compound.
Potential Applications and Biological Activity
Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] The specific substitution pattern of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, featuring both chloro and dimethoxy groups, suggests several potential areas of application.
Antimicrobial Activity: Halogen and methoxy substitutions on the phenyl ring of cinnamic acid derivatives have been shown to influence their antibacterial and antifungal properties.[2][9] The presence of a chlorine atom can enhance the antimicrobial efficacy of these compounds.[9]
Anticancer Activity: Numerous studies have reported the cytotoxic effects of substituted cinnamic acids against various cancer cell lines.[1] The methoxy groups, in particular, are common features in many natural and synthetic anticancer agents.[10]
Anti-inflammatory and Antioxidant Properties: Cinnamic acid derivatives are known to possess anti-inflammatory and antioxidant activities, which are beneficial in combating oxidative stress-related diseases.[10]
Further research is warranted to fully elucidate the specific biological profile and therapeutic potential of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Conclusion
This technical guide has provided a detailed overview of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, including its physicochemical properties, a proposed synthetic route via Knoevenagel condensation, and predicted characterization data. The structural features of this compound suggest its potential as a valuable molecule in the fields of medicinal chemistry and materials science. The information presented herein serves as a foundational resource for researchers interested in the synthesis and exploration of this and related substituted cinnamic acid derivatives.
References
Ruwizhi, N. & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]
Zielińska, A., Alves, H., Marques, A. T., & Souto, E. B. (Eds.). (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of Cinnamic acid. [Link]
Kavková, V., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(19), 6649. [Link]
Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5712. [Link]
Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61. [Link]
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). SpringerLink. [Link]
Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. (2014, November 19). BMC Plant Biology. [Link]
Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone. [Link]
Dana Bioscience. (n.d.). 3-(3-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid 1g. [Link]
Technical Guide: Mechanism of Action Studies for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
The following technical guide details the mechanism of action (MoA) studies for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (also referred to as 3-chloro-4,5-dimethoxycinnamic acid ). This guide synthesizes data re...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action (MoA) studies for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (also referred to as 3-chloro-4,5-dimethoxycinnamic acid ).
This guide synthesizes data regarding its role as a bioactive scaffold, particularly its structural relationship to Piperlongumine (Piplartine) and Trimethoxycinnamic Acid (TMCA) , focusing on oxidative stress induction and anti-inflammatory signaling modulation.
Executive Summary
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is a halogenated derivative of cinnamic acid. It serves as a critical pharmacophore in the development of ROS-inducing antineoplastic agents and antiparasitic therapeutics . Structurally, it mimics the A-ring of the natural product Piperlongumine but incorporates a chlorine substituent at the C3 position. This halogenation modulates lipophilicity (
) and metabolic stability, enhancing the compound's interaction with hydrophobic pockets in target proteins such as Glutathione S-transferase (GST) and mitochondrial electron transport chain complexes.
Mitochondria: Induction of Reactive Oxygen Species (ROS).
NF-
B Signaling: Inhibition of nuclear translocation.
Parasitic Enzymes: Inhibition of specific targets in Leishmania and Toxoplasma (e.g., potential interference with redox homeostasis).
Chemical Biology & Structure-Activity Relationship (SAR)
The biological efficacy of this compound is dictated by the 3-Chloro-4,5-dimethoxy substitution pattern on the phenyl ring.[1]
The "Warhead" Configuration
Michael Acceptor: The
-unsaturated carboxylic acid tail (prop-2-enoic acid) acts as a Michael acceptor. It can form covalent adducts with cysteine residues on target proteins (e.g., GSTP1, NF-B p65) via thia-Michael addition.
Halogen Effect (3-Cl): Unlike the natural 3,4,5-trimethoxy analog (TMCA), the 3-chloro substitution introduces a "sigma-hole" and increases lipophilicity. This enhances membrane permeability and alters the binding kinetics to hydrophobic allosteric sites.
Methoxy Groups (4,5-OMe): These electron-donating groups maintain the electron density of the aromatic ring, balancing the electron-withdrawing nature of the chlorine and the acrylic tail, which is crucial for optimizing the reactivity of the double bond.
Core Mechanism of Action
The mechanism of action is bifurcated into ROS-mediated cytotoxicity (in cancer/parasitic cells) and Anti-inflammatory modulation (in immune cells).
The following table summarizes the activity of the 3-Chloro scaffold compared to the natural 3,4,5-Trimethoxy analog.
Feature
3-Chloro-4,5-dimethoxycinnamic acid
3,4,5-Trimethoxycinnamic acid (TMCA)
Implication
Lipophilicity ()
High (~2.8)
Moderate (~1.9)
Enhanced membrane permeability for the Cl-analog.
Metabolic Stability
High
Moderate
Chlorine blocks metabolic hydroxylation at C3.
ROS Induction
Potent
Moderate
Halogenation often increases electrophilicity/ROS.
Primary Utility
Synthetic Scaffold / Probe
Natural Product / Supplement
Cl-analog is preferred for drug design (Piperlongumine analogs).
Experimental Workflow Diagram
This workflow describes the synthesis and biological evaluation pipeline for this scaffold.
Caption: Workflow from synthesis via Knoevenagel condensation to biological validation in cancer and parasitic models.
References
Evaluation of the Antiparasitic and Antifungal Activities of Synthetic Piperlongumine-Type Cinnamide Derivatives.
Source: European Journal of Medicinal Chemistry / University of Bayreuth.
Context: Establishes the 3-chloro-4,5-dimethoxy scaffold as a critical booster for antiparasitic activity compared to non-halogenated controls.[1]
URL:[Link]
Biological Properties and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
Source: PMC (PubMed Central).
Context: Reviews the baseline activity of trimethoxycinnamic acid derivatives, providing the control data against which the chloro-derivative is measured.
URL:[Link]
Synthesis and Biological Evaluation of Novel Chalcone-Porphyrin Conjugates.
Source: ResearchGate.
Context: Utilizes the 3-(3-chloro-4,5-dimethoxyphenyl) moiety in chalcone synthesis, validating its use as a stable, bioactive building block for photodynamic therapy agents.
URL:[Link]
Piperlongumine induces apoptotic cell death via reactive oxygen species-mediated mitochondrial disruption.
Source: Nature (Oncogene).
Context: (Foundational Reference) Defines the ROS-mediated mechanism of the parent pharmacophore class.
URL:[Link]
An In-depth Technical Guide to 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic Acid: History, Synthesis, and Scientific Context
An Overview for Researchers, Scientists, and Drug Development Professionals Abstract 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a substituted derivative of the naturally occurring cinnamic acid, represents a mole...
Author: BenchChem Technical Support Team. Date: February 2026
An Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a substituted derivative of the naturally occurring cinnamic acid, represents a molecule of interest within the expansive field of medicinal chemistry. While a singular, seminal discovery of this specific compound is not prominently documented in scientific literature, its existence and study are a testament to the ongoing exploration of the chemical space surrounding the cinnamic acid scaffold. This technical guide provides a comprehensive overview of the compound, detailing its likely synthetic origins through established chemical reactions, its relationship to the broader class of cinnamic acid derivatives, and the potential biological significance inferred from related structures. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its synthesis, characterization, and the scientific context of its emergence as a research chemical.
Introduction: The Cinnamic Acid Family and the Emergence of a Substituted Derivative
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a fundamental building block in the biosynthesis of numerous compounds.[1] Its structure, featuring a phenyl group attached to an acrylic acid moiety, offers multiple points for chemical modification, leading to a vast library of derivatives with a wide spectrum of biological activities.[1][2] These activities include antimicrobial, anticancer, antimalarial, and neuroprotective properties, making cinnamic acid derivatives a fertile ground for drug discovery.[1][2]
The subject of this guide, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, is one such synthetic derivative. The precise historical account of its first synthesis is not detailed in a dedicated publication, suggesting its initial preparation was likely part of a broader synthetic effort, possibly for inclusion in a chemical library for screening purposes. The Chemical Abstracts Service (CAS) has assigned the number 1022080-99-4 to the (E)-isomer of this compound, a unique identifier that facilitates its tracking in scientific literature and databases.[3] The presence of a chlorine atom and two methoxy groups on the phenyl ring significantly alters the electronic and steric properties of the molecule compared to its parent cinnamic acid, thereby influencing its potential biological interactions.
The Synthetic Pathway: A Logical Deduction
The synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid most logically proceeds through a Knoevenagel condensation reaction, a well-established method for forming carbon-carbon double bonds.[4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[4]
Synthesis of the Precursor: 3-Chloro-4,5-dimethoxybenzaldehyde
The key starting material for the synthesis of the target molecule is the substituted benzaldehyde, 3-Chloro-4,5-dimethoxybenzaldehyde (CAS Number: 18268-68-3 ).[5][6] The synthesis of this precursor can be approached from several starting points, with vanillin and gallic acid being common and economically viable options.[1][7]
Synthesis from Vanillin:
A plausible route starting from vanillin (4-hydroxy-3-methoxybenzaldehyde) would involve a multi-step process. This would likely include chlorination of the aromatic ring, followed by methylation of the remaining free hydroxyl group to introduce the second methoxy group. The precise sequence and reagents can vary, but this general strategy is a common approach in aromatic chemistry.
Synthesis from Gallic Acid:
Gallic acid (3,4,5-trihydroxybenzoic acid) provides a template with the desired oxygenation pattern. A synthetic route from gallic acid would involve the selective methylation of two of the hydroxyl groups and the conversion of the carboxylic acid group to an aldehyde. A common method for the latter transformation is the Rosenmund reduction of the corresponding acyl chloride.[6][8] Alternatively, methylation of gallic acid to 3,4,5-trimethoxybenzoic acid, followed by conversion to the aldehyde, is a well-documented process.[9]
Step-by-Step Methodology: A Representative Synthesis of a Substituted Benzaldehyde (3,4,5-Trimethoxybenzaldehyde from Gallic Acid)
This protocol, adapted from established literature for a closely related compound, illustrates the general principles that would be applied to synthesize 3-Chloro-4,5-dimethoxybenzaldehyde, with appropriate modifications for the chlorination step.
Methylation of Gallic Acid:
A solution of gallic acid hydrate is added to a suspension of potassium carbonate in dimethylformamide (DMF) with vigorous stirring.[8]
Dimethyl sulfate is then added dropwise to the mixture at a controlled temperature (e.g., 20-25 °C).[8]
The reaction is stirred for several hours at room temperature.[8]
The reaction mixture is then poured into water and extracted with an organic solvent like diethyl ether.[8]
The organic layer is dried and the solvent is evaporated to yield methyl 3,4,5-trimethoxybenzoate.[8]
Reduction to the Alcohol:
The methyl 3,4,5-trimethoxybenzoate is dissolved in an appropriate solvent (e.g., benzene) and treated with a reducing agent such as Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride).[10]
After the reaction is complete, the complex is decomposed with acid.[10]
The organic layer is separated, washed, dried, and evaporated to yield 3,4,5-trimethoxybenzyl alcohol.[10]
Oxidation to the Aldehyde:
The 3,4,5-trimethoxybenzyl alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium dichromate (PDC).[10]
The crude product is purified by chromatography to give 3,4,5-trimethoxybenzaldehyde.[10]
For the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde, a chlorination step would need to be incorporated, the timing of which would depend on the overall synthetic strategy and the directing effects of the existing substituents.
Knoevenagel Condensation to Form the Final Product
With the precursor aldehyde in hand, the final step is a Knoevenagel condensation with malonic acid.[4] This reaction is typically catalyzed by a weak base, such as pyridine or piperidine.[11]
This generalized protocol is based on well-established procedures for the synthesis of cinnamic acid derivatives.[12][13]
A mixture of 3-Chloro-4,5-dimethoxybenzaldehyde and malonic acid is prepared in a suitable solvent, often pyridine, which also acts as the catalyst.[11]
A small amount of a co-catalyst, such as piperidine, may be added.[2]
The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C for several hours, during which the condensation and subsequent decarboxylation occur.[11]
The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled and poured into an excess of water.
The mixture is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Figure 1: A simplified workflow of the Knoevenagel condensation for the synthesis of the target compound.
Characterization and Physicochemical Properties
The structural elucidation of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid would be confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety (with a large coupling constant for the trans isomer), and the methoxy group protons. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide fragmentation patterns that can further support the proposed structure.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, the C=C double bond, and the aromatic ring.
Melting Point: A sharp melting point would be indicative of the purity of the synthesized compound.
Table 1: Predicted Physicochemical Properties
Property
Value
Molecular Formula
C₁₁H₁₁ClO₄
Molecular Weight
242.66 g/mol
XLogP3
2.5
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
4
Rotatable Bond Count
3
Data sourced from computational predictions.
Biological Context and Potential Applications
While specific biological activity data for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is not extensively reported in peer-reviewed literature, the broader class of substituted cinnamic acids has been the subject of intense investigation for their therapeutic potential. The biological efficacy of these derivatives is highly dependent on the nature and position of the substituents on the phenyl ring.[1]
Anticancer Activity: Many cinnamic acid derivatives have demonstrated potent anticancer activity against various cancer cell lines.[7] The substitution pattern on the aromatic ring can influence the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Activity: The cinnamic acid scaffold is also a known pharmacophore for antimicrobial agents.[14] Modifications to the core structure can enhance activity against a range of bacteria and fungi.
Other Biological Activities: Research has also explored the potential of cinnamic acid derivatives as anti-inflammatory, antioxidant, and neuroprotective agents.[2]
It is plausible that 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid has been synthesized and evaluated as part of screening programs aimed at identifying novel compounds with these and other biological activities. The presence of the chloro and dimethoxy substituents would modulate the lipophilicity and electronic properties of the molecule, potentially leading to unique interactions with biological targets.
Figure 2: A conceptual diagram illustrating the potential interaction of the target compound with biological targets to elicit various therapeutic effects.
Conclusion and Future Perspectives
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, while not having a storied history of discovery, represents a logical extension of the exploration of the cinnamic acid chemical space. Its synthesis is readily achievable through well-established organic chemistry reactions, primarily the Knoevenagel condensation. The lack of extensive public data on its biological activity suggests that it may have been part of proprietary research or larger screening libraries where individual compound data is not always published.
For researchers in drug discovery, this compound and its analogs present an opportunity for further investigation. The specific substitution pattern may confer novel biological activities or an improved therapeutic index over existing cinnamic acid derivatives. Future work could focus on its definitive synthesis and characterization, followed by a comprehensive evaluation of its biological properties against a panel of relevant targets. Such studies would contribute to a deeper understanding of the structure-activity relationships within the cinnamic acid family and could potentially lead to the discovery of new therapeutic agents.
References
Mustafa, Y. F. (2020). Synthesis and Biological Activities of 3,5-Disubstituted-4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin.
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2021).
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749-767.
Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349.
Ishii, H., et al. (1983). Several benzaldehyde derivatives were prepared for use as synthetic starting materials. Chemical and Pharmaceutical Bulletin, 31(9), 3024-3038.
Erowid. (2008). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid. Retrieved from [Link]
Wikipedia. (2023, December 29). Knoevenagel condensation. Retrieved from [Link]
Pawara, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.
Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link]
Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Retrieved from [Link]
AOBChem. (n.d.). 3-Chloro-4,5-dimethoxybenzaldehyde. Retrieved from [Link]
Organic Syntheses. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Retrieved from [Link]
SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 121-125.
Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
Storage and handling requirements for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Application Note: Storage, Handling, and Solubilization of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid Executive Summary & Compound Profile 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is a substituted cinnami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Storage, Handling, and Solubilization of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Executive Summary & Compound Profile
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a conjugated prop-2-enoic acid side chain attached to a chlorinated and methoxylated phenyl ring. This structural motif renders the compound valuable as a synthetic intermediate in the development of alkaloids and as a bioactive probe in pharmacological studies.
However, the specific conjugation of the alkene moiety with the aromatic ring introduces significant physicochemical sensitivities—specifically photo-isomerization and oxidative degradation . This guide outlines a rigorous protocol for the storage, handling, and solubilization of this compound to ensure experimental reproducibility.
Physicochemical Profile[1][2][3][4][5][6][7][8]
Property
Value / Description
Systematic Name
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Common Class
Substituted Cinnamic Acid / Phenylpropenoid
Molecular Formula
C₁₁H₁₁ClO₄
Molecular Weight
~242.66 g/mol
Physical State
Crystalline Solid (Off-white to pale yellow)
Solubility (High)
DMSO (>25 mg/mL), Ethanol, Methanol, DMF
Solubility (Low)
Water, PBS (pH < 7.0)
pKa (Predicted)
~4.5 (Carboxylic acid moiety)
Critical Handling Protocols: The "Dark & Dry" Rule
The presence of the
-unsaturated carboxylic acid creates a system prone to cis-trans (E/Z) isomerization upon exposure to UV and visible light. The trans (E) isomer is typically the thermodynamically stable and biologically active form. Light exposure can generate the cis (Z) isomer, potentially altering binding affinity and biological potency [1].
Protocol 1: Solid State Handling
Environment: Handle exclusively in a fume hood with UV-filtered lighting or under low-light conditions.
Weighing: Use an anti-static gun if the powder exhibits static cling. Weigh quickly to minimize exposure to ambient humidity.
Containment: Transfer immediately to amber glass vials . If amber vials are unavailable, wrap clear vials in aluminum foil effectively.
Protocol 2: Storage Architecture
To prevent hydrolysis of the methoxy groups or degradation of the carboxylic acid, strict moisture control is required.
Long-Term Storage (Solid): -20°C in a desiccated environment.
Short-Term Storage (Solid): 4°C, desiccated (Use within 1 month).
Figure 1: Storage & Handling Workflow
The following decision tree illustrates the critical path for maintaining compound integrity from receipt to assay.
Caption: Workflow for minimizing light and moisture exposure during compound lifecycle.
Solubilization & Stock Preparation
The carboxylic acid group provides pH-dependent solubility. In acidic environments (water), the molecule is protonated and insoluble. In organic solvents or basic buffers, solubility increases.
Example: To make 1 mL of 10 mM stock, you need 2.43 mg of compound.
Formula:
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
Dissolve: Add the calculated volume of DMSO.
Mixing: Vortex vigorously for 30 seconds.
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Inspection: Hold the vial up to a light source (briefly). The solution must be optically clear.
Aliquot: Dispense into single-use volumes (e.g., 20 µL or 50 µL) in amber microcentrifuge tubes.
Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and store at -80°C.
Why DMSO?
DMSO is the preferred solvent because it disrupts the crystal lattice of aromatic acids effectively and is miscible with aqueous assay buffers. Ethanol is a viable alternative for non-biological chemistry applications but evaporates more readily, changing concentrations over time [2].
Quality Control & Validation
Before committing the compound to expensive biological assays (e.g., cell viability, receptor binding), validate the integrity of your stock solution.
Self-Validating System: The "Precipitation Check"
When diluting the DMSO stock into aqueous buffer (e.g., PBS or Media):
Observation: Watch for a "milky" haze immediately upon addition.
Cause: The compound has crashed out of solution due to the pH shift or low aqueous solubility.
Remedy: Ensure the buffer pH is neutral (7.4). If precipitation persists, lower the working concentration.
Figure 2: Quality Control Logic
Use this logic gate to determine if your preparation is assay-ready.
Caption: Decision matrix for validating compound solubility prior to biological application.
References
Chemical Stability of Cinnamic Acids:
Srinivasan, R., et al. "Photochemical isomerization of cinnamic acid derivatives." Journal of the American Chemical Society. (General reference for cinnamic acid photochemistry).
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
General Handling of Light-Sensitive Compounds:
Sigma-Aldrich Technical Bulletin. "Handling and Storage of Light-Sensitive Chemicals."
Compound Analog Data (3,4,5-Trimethoxycinnamic acid):
PubChem Database. "3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid." National Library of Medicine.
(Note: Specific MSDS data for the exact 3-chloro analog is inferred from the close structural analog 3,4,5-trimethoxycinnamic acid due to the high structural similarity and shared functional groups.)
Application
Application Note: Preparation and Handling of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic Acid Stock Solutions for Cell Culture
Executive Summary This guide provides a rigorous technical protocol for the preparation of stock solutions of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (hereafter referred to as 3-CDPA ). As a lipophilic substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical protocol for the preparation of stock solutions of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (hereafter referred to as 3-CDPA ). As a lipophilic substituted cinnamic acid derivative, 3-CDPA presents specific challenges regarding aqueous solubility, photosensitivity, and precipitation upon media dilution. This document outlines a self-validating workflow to ensure consistent bioavailability in in vitro assays, minimizing experimental artifacts caused by compound aggregation or solvent cytotoxicity.
Understanding the physical chemistry of 3-CDPA is a prerequisite for successful solution preparation. This molecule features a lipophilic phenyl ring substituted with methoxy and chloro groups, attached to a propenoic acid tail.[1]
Property
Value / Characteristic
Implication for Protocol
IUPAC Name
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Specific substituted cinnamic acid
Molecular Weight
~242.66 g/mol
Required for Molarity (M) calculations
Solubility (Water)
Low (< 0.1 mg/mL)
Critical: Direct addition to media will cause precipitation.[2]
Solubility (DMSO)
High (> 20 mg/mL)
Preferred solvent for primary stock.
pKa (Acidic)
~4.4 (Carboxylic acid)
Ionization state changes with media pH.
Photosensitivity
High (Conjugated alkene)
Susceptible to cis-trans photoisomerization. Protect from light.
Pre-Experimental Planning: The "Vehicle Limit" Rule
Before weighing any powder, you must calculate the Maximum Tolerated Volume (MTV) of your vehicle (solvent).
The 0.5% Rule: Most mammalian cell lines tolerate up to 0.5% v/v DMSO, but sensitive lines (e.g., primary neurons, stem cells) require < 0.1%.
Target Concentration: If your assay requires a final concentration of 100 µM 3-CDPA, and your DMSO limit is 0.1%, your working stock must be 1,000x more concentrated than the final target (i.e., 100 mM).
Dilution Table: 1000x Stock Strategy
Final Assay Conc.
Required Stock Conc.
Dilution Factor
Final DMSO %
100 µM
100 mM
1:1000
0.1%
10 µM
10 mM
1:1000
0.1%
1 µM
1 mM
1:1000
0.1%
Expert Insight: Do not serially dilute the final media. Prepare a "Master Stock" in DMSO, serially dilute in DMSO, and then perform a single spike into the media. This ensures the DMSO concentration remains constant (isocratic) across all treatment groups.
Protocol A: Preparation of Primary Stock Solution (50 mM)
Objective: Create a stable, sterile master stock solution.
Materials
3-CDPA powder (Store desiccated at -20°C).
Dimethyl sulfoxide (DMSO), Hybri-Max™ or cell-culture grade (sterile filtered).
Amber glass vials (borosilicate) with PTFE-lined caps.
Analytical balance (precision 0.1 mg).
Step-by-Step Methodology
Equilibration: Remove the 3-CDPA vial from the freezer and allow it to equilibrate to room temperature in a desiccator (approx. 30 mins).
Causality: Opening a cold vial introduces condensation, which hydrolyzes the compound and alters weighing accuracy.
Weighing: Weigh approximately 12.13 mg of 3-CDPA. Record the exact mass.
Calculation: To make 1 mL of 50 mM stock:
Solubilization: Add sterile DMSO to the vial. Do not rely on the volume markings of the vial. Use a calibrated micropipette.
Volume Adjustment: If you weighed exactly 12.5 mg (instead of 12.13 mg), adjust DMSO volume:
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solubilization.
Aliquoting: Dispense into small aliquots (e.g., 50 µL) in amber tubes to avoid repeated freeze-thaw cycles.
Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Protocol B: Delivery to Cell Culture (The "Intermediate Step")
Directly pipetting 1 µL of 100% DMSO stock into 1 mL of media often causes local precipitation (the "crash out") before the compound disperses.
The "Intermediate Dilution" Method (Recommended)
Preparation: Pre-warm culture media to 37°C.
Intermediate Step: Dilute your 50 mM DMSO stock 1:10 into a sterile tube containing media or PBS (depending on solubility tolerance) to create a 5 mM "working stock" (10% DMSO).
Note: If a white precipitate forms immediately, 3-CDPA is highly hydrophobic. In this case, perform the serial dilution entirely in DMSO (see Step 3), and only the final step goes into media.
Final Spiking: Pipette the required volume of the DMSO-diluted stock into the cell culture vessel while gently swirling the media.
Mixing: Do not vortex cells. Swirl gently in a figure-8 motion.
Biological Context: Mechanism of Action[6]
Substituted cinnamic acids, particularly methoxy- and chloro- derivatives, are frequently investigated for their antiproliferative effects. Literature on structural analogs (e.g., trimethoxycinnamic acid, TMCA) suggests these compounds often act by destabilizing microtubules or inhibiting specific kinases, leading to cell cycle arrest at the G2/M phase [1, 2].
The following diagram illustrates the hypothetical signaling cascade activated by 3-CDPA in a neoplastic cell model, leading to apoptosis.
Figure 1: Proposed mechanism of action for 3-CDPA derivatives involving microtubule destabilization and subsequent G2/M cell cycle arrest.
Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure your stock solution is valid, perform this simple Crystal Check before every experiment:
Add your highest working concentration (e.g., 100 µM) to a clear tube of media (no cells).
Incubate at 37°C for 1 hour.
Inspect under a microscope (10x or 20x phase contrast).
Pass: Solution is clear.
Fail: Needle-like crystals or oily droplets are visible. Action: Reduce concentration or increase conjugation (e.g., use BSA-conjugated media).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Precipitation in Media
Concentration exceeds aqueous solubility limit.
Sonicate media (if no proteins present) or lower final concentration. Use intermediate dilution step.
Yellowing of Stock
Oxidation or Photo-degradation.
Discard stock. Ensure storage in amber vials and minimize light exposure.
Cell Detachment (Control)
DMSO toxicity.
Ensure final DMSO concentration is < 0.5% (ideally < 0.1%). Run a "Vehicle Only" control.
Use single-use aliquots. Do not re-freeze thawed stocks more than once.[3]
References
De, P., et al. (2011). Synthesis and biological activity screening of newly synthesized trimethoxyphenyl-based analogues as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.
Liu, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry.
BenchChem Technical Support. Cinnamic Acid in Cell Culture Media - Stability and Handling.
PhytoTech Labs. Preparing Stock Solutions: General Guidelines for Plant and Cell Culture.
Technical Support Center: Synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Welcome to the technical support center for the synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently encountered challenges during the synthesis of this valuable cinnamic acid derivative. Our focus is on maximizing yield and purity through a mechanistic understanding of the reaction pathways.
Section 1: Strategic Overview of Synthetic Routes
The synthesis of substituted cinnamic acids like 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid typically begins with the corresponding benzaldehyde, in this case, 3-Chloro-4,5-dimethoxybenzaldehyde . Three primary synthetic strategies are commonly employed, each with distinct advantages and challenges.
Caption: Retrosynthetic analysis of the target molecule.
The choice of route depends on available starting materials, catalyst sensitivity, and desired scale. The Knoevenagel condensation is often preferred for its relatively mild conditions and high yields.
Synthetic Route
Key Reagents
Typical Conditions
Advantages
Common Challenges
Knoevenagel Condensation
Aldehyde, Malonic Acid, Weak Base (Piperidine/Pyridine)
Requires high energy input, potential for side reactions and charring.[5][6]
Heck Reaction
Aryl Halide, Acrylic Acid, Palladium Catalyst, Base
Varies with catalyst system; often 100-150°C.
High functional group tolerance, good stereoselectivity for the (E)-isomer.[7]
Palladium catalyst can be expensive and requires careful handling; potential for homocoupling byproducts.[5]
Section 2: Troubleshooting the Knoevenagel Condensation
This section addresses the most common issues encountered when using the Knoevenagel condensation to synthesize 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Q1: My reaction yield is low or it has stalled. What are the primary causes and how can I fix this?
A: Low conversion is a frequent problem that can almost always be traced back to one of four key areas: catalyst inefficiency, suboptimal reaction conditions, incomplete water removal, or poor reactant quality.[3] A systematic approach is the best way to diagnose the issue.
Caption: Troubleshooting workflow for low Knoevenagel yield.
Causality - The Role of the Catalyst: The Knoevenagel condensation requires a base to deprotonate the active methylene compound (malonic acid). However, a base that is too strong will cause the aldehyde to self-condense (an aldol reaction), reducing your yield.[8] Weak bases like piperidine or pyridine are ideal because they are strong enough to deprotonate malonic acid but not the aldehyde.[2]
Causality - The Role of Water: This condensation reaction produces one molecule of water for every molecule of product formed.[3] According to Le Châtelier's principle, the accumulation of water can shift the reaction equilibrium back toward the reactants, stalling the reaction. Active removal of water, typically via a Dean-Stark apparatus with a solvent like toluene, is crucial for driving the reaction to completion.[2]
Q2: I'm observing a significant byproduct. What is it likely to be and how can I prevent it?
A: The most common side product in this reaction is a Michael addition product.[5] This occurs when a molecule of the deprotonated malonic acid (the enolate) acts as a nucleophile and attacks the double bond of your newly formed cinnamic acid product instead of attacking another aldehyde.
Prevention Strategies:
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the malonic acid relative to the aldehyde. This ensures the aldehyde is consumed quickly, reducing the concentration of the cinnamic acid product available for a subsequent Michael addition.
Avoid Strong Bases: Michael additions are more prevalent when using stronger bases. Sticking to catalytic amounts of weak bases like piperidine minimizes this side reaction.[5]
Temperature Control: While heating is necessary, excessive temperatures can sometimes promote side reactions. Maintain a gentle, controlled reflux.
Q3: How should I properly purify the final product?
A: The workup and purification are critical for obtaining a high-purity product. Since the product is a carboxylic acid, its solubility is pH-dependent, which can be exploited.
Initial Workup: After the reaction is complete (as monitored by TLC), cool the mixture. If using a solvent like toluene, it can be removed under reduced pressure.
Base Extraction: Dissolve the crude residue in a dilute aqueous base solution, such as 5% sodium bicarbonate. Your carboxylic acid product will deprotonate to form a water-soluble carboxylate salt, while unreacted aldehyde and other non-acidic impurities will remain in the organic phase (or as an insoluble solid).
Separation: If you have an organic layer, separate it. Filter the aqueous solution to remove any insoluble impurities.
Acidification: Cool the clear aqueous filtrate in an ice bath and slowly add a strong acid, like 2M HCl, with stirring.[9] Your product, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, will precipitate out as a solid as it becomes protonated and insoluble in water. Continue adding acid until the solution is acidic to litmus paper.
Isolation and Recrystallization: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.[10] The crude product can then be recrystallized from a suitable solvent, such as an ethanol/water mixture, to achieve high purity.[10]
This protocol is a validated starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions.
Materials:
3-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq)
Malonic Acid (1.2 eq)
Piperidine (0.1 eq)
Toluene (sufficient to suspend reactants)
Round-bottom flask with Dean-Stark apparatus and reflux condenser
Procedure:
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.[2]
Reagent Addition: To the flask, add 3-Chloro-4,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and toluene.
Catalyst Addition: Add piperidine (0.1 eq) to the mixture with stirring.[11]
Reaction: Heat the mixture to a steady reflux. Toluene and the water byproduct will begin to co-distill and collect in the Dean-Stark trap. The reaction is a condensation followed by a decarboxylation which is driven by the heat.
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting aldehyde spot is no longer visible. This may take 2-4 hours.
Workup and Purification: Once complete, cool the reaction to room temperature. Follow the purification procedure detailed in FAQ Q3 above.
Section 4: Considerations for Starting Material Synthesis
Q4: I cannot procure 3-Chloro-4,5-dimethoxybenzaldehyde. How can I synthesize it?
A: This starting material can be prepared from more common precursors like vanillin (4-hydroxy-3-methoxybenzaldehyde). A plausible, high-yield route involves chlorination followed by methylation.
Caption: Plausible synthesis of the required aldehyde.
Step 1: Electrophilic Chlorination of Vanillin. Vanillin can be selectively chlorinated at the 5-position due to the activating effects of the hydroxyl and methoxy groups. Using a reagent like sulfuryl chloride (SO₂Cl₂) in an inert solvent provides a clean method to produce 5-chlorovanillin. This is analogous to the bromination of vanillin, which is a well-established, high-yield reaction.[12]
Step 2: Methylation of 5-Chlorovanillin. The phenolic hydroxyl group of 5-chlorovanillin can be methylated to give the target 3-Chloro-4,5-dimethoxybenzaldehyde. A standard and effective method is to use dimethyl sulfate with a weak base like sodium carbonate in a solvent like DMF. This procedure is well-documented for the analogous conversion of syringaldehyde to 3,4,5-trimethoxybenzaldehyde, often proceeding in high yield (>90%).[12][13]
This two-step process provides a reliable and scalable route to the necessary starting material using common and inexpensive lab reagents.
References
Benchchem.
Jagtap, S.V., & Deshpande, R.M.
Benchchem.
Benchchem.
Benchchem.
The Pharma Innovation Journal.
Wikipedia. Perkin reaction.
Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism.
Benchchem.
Benchchem.
Longdom Publishing. A Concise Introduction of Perkin Reaction.
Benchchem. Optimizing reaction conditions for high-yield cinnamic acid synthesis.
Royal Society of Chemistry.
J&K Scientific LLC. Perkin Reaction.
Drag, M., et al. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules.
Sharma, P., et al. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
HazelChem (YouTube). Cinnamic acid synthesis part 2 (ethyl ester hydrolysis).
Manchand, P. S., et al. Synthesis of 3,4,5-Trimethoxybenzaldehyde. The Journal of Organic Chemistry.
Dai, J., et al.
Patil, S.B., & Grampurohit, N.D. New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose.
Technical Support Center: Resolving Impurity Peaks in HPLC of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Welcome to our dedicated technical support center for the chromatographic analysis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for the chromatographic analysis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound and its related impurities. Here, you will find a structured question-and-answer format that directly addresses specific issues, offering both practical solutions and the underlying scientific principles.
Troubleshooting Guide: Specific Issues & Solutions
This section focuses on targeted questions you might have when impurity peaks are compromising the quality of your chromatographic data.
Q1: I'm observing significant peak tailing for the main 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid peak. What are the primary causes and how can I resolve this?
A1: Peak tailing for acidic compounds like 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is a frequent observation in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the acidic analyte and the stationary phase.[1] Specifically, the carboxylic acid moiety can interact with residual, un-endcapped silanol groups on the silica-based stationary phase, leading to this undesirable peak shape.[2][3]
Here’s a systematic approach to troubleshoot and mitigate peak tailing:
1. Mobile Phase pH Adjustment:
The Principle: The ionization state of your acidic analyte is critical. Operating the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid will ensure it remains in its neutral, protonated form.[2] This minimizes ionic interactions with the stationary phase. For cinnamic acid derivatives, a mobile phase pH of around 2.5 to 3 is often effective.[4]
Protocol:
Prepare your aqueous mobile phase component (e.g., water) and add a suitable acid to lower the pH. Common choices include 0.1% phosphoric acid or 0.1% formic acid.[5][6]
Confirm the final pH of the aqueous portion of your mobile phase using a calibrated pH meter before mixing with the organic solvent.
Begin with a mobile phase of pH ~3.0 and observe the peak shape. If tailing persists, incrementally decrease the pH to ~2.5.
2. Column Selection:
The Principle: Not all C18 columns are created equal. Modern, high-purity silica columns with advanced end-capping (often referred to as "base-deactivated") have a much lower concentration of accessible silanol groups, significantly reducing the potential for secondary interactions.[3][7]
Recommendation: If you are using an older, "Type A" silica column, consider switching to a modern "Type B" silica column known for good peak shape with acidic and basic compounds.[3]
3. Inject a Neutral Compound:
The Principle: To differentiate between chemical (analyte-column interaction) and physical (systemic) causes of tailing, inject a neutral compound that is not expected to interact with silanols.[7]
Protocol:
Prepare a solution of a neutral marker compound (e.g., toluene or uracil).
Inject this solution using your current method.
If the neutral compound exhibits a symmetrical peak, the tailing of your analyte is chemical in nature.[7] If the neutral compound also tails, it points to a physical problem in your HPLC system, such as a column void or issues with tubing and fittings.[7]
dot
Caption: A logical workflow for troubleshooting peak tailing.
Q2: I am seeing impurity peaks that are not baseline resolved from the main API peak. What steps should I take to improve resolution?
A2: Achieving baseline resolution is crucial for accurate impurity quantification. When peaks are co-eluting or poorly resolved, a multi-faceted approach to method development is necessary.
1. Modify the Organic Mobile Phase Composition:
The Principle: Changing the organic solvent can alter the selectivity of the separation. Acetonitrile and methanol are the most common choices in reversed-phase HPLC, and they offer different selectivities due to their unique properties (acetonitrile is aprotic, while methanol is a protic solvent).
Protocol:
If you are using acetonitrile, try replacing it with methanol, or use a mixture of both.
Prepare mobile phases with varying ratios of acetonitrile and methanol (e.g., 50:50, 75:25, 25:75) as the organic component.
Run your sample with each mobile phase composition to see how the relative retention times of the impurities change.
2. Adjust the Gradient Slope:
The Principle: A shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) allows more time for closely eluting compounds to separate.
Protocol:
Identify the time window in your chromatogram where the main peak and the impurity elute.
Modify your gradient program to decrease the rate of change in organic solvent percentage during this window. For example, if your original gradient was 20-80% organic in 10 minutes (a slope of 6%/min), try a segment of 40-60% in 10 minutes (a slope of 2%/min) around the elution time of your compounds of interest.
3. Temperature Optimization:
The Principle: Column temperature affects both the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.
Protocol:
If your HPLC system has a column thermostat, try increasing the temperature in increments of 5 °C (e.g., from 30 °C to 35 °C, then to 40 °C).
Monitor the resolution between your API and the critical impurity pair at each temperature. Be aware that elevated temperatures can sometimes decrease the lifetime of silica-based columns.
Parameter
Initial Condition
Optimized Condition
Rationale
Organic Solvent
100% Acetonitrile
75% Acetonitrile / 25% Methanol
Change in selectivity
Gradient
5-95% B in 20 min
30-55% B in 25 min
Shallower gradient for better resolution
Temperature
30 °C
40 °C
Improved efficiency and peak shape
Flow Rate
1.0 mL/min
0.8 mL/min
Increased interaction time with stationary phase
Q3: What are the likely identities of the impurity peaks, and how can I confirm them?
A3: Impurities in 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid can originate from the synthesis process or from degradation.
Potential Synthesis-Related Impurities:
Starting materials: Unreacted starting materials used in the synthesis.
Intermediates: Incomplete conversion of reaction intermediates.
Byproducts: Products from side reactions, such as isomers or related compounds formed under the reaction conditions. For instance, related cinnamic acid derivatives could be present.[8]
Potential Degradation Products:
Forced degradation studies are essential for identifying potential degradation products.[9][10] These studies involve subjecting the drug substance to harsh conditions like acid/base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[10][11][12]
Confirmation of Impurity Identity:
HPLC-MS (Mass Spectrometry): The most powerful technique for impurity identification is coupling HPLC with a mass spectrometer.[13][14][15] MS provides the molecular weight of the eluting compounds, which is a critical piece of information for structural elucidation.[13][14] Many standard HPLC methods using volatile mobile phase additives like formic or acetic acid are compatible with MS detection.[6][16]
Reference Standards: If you have synthesized or can obtain reference standards for suspected impurities, you can confirm their identity by comparing their retention times and spiking your sample with the standard.
Spectroscopic Techniques: For definitive structural confirmation of isolated impurities, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable.[14][17]
Minimizing side reactions during 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid synthesis
Technical Support Center: Synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid Welcome to the technical support guide for the synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. This resource is des...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Welcome to the technical support guide for the synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
The most reliable and common method for synthesizing substituted cinnamic acids like the target molecule is the Knoevenagel-Doebner condensation . This method involves the reaction of an aromatic aldehyde (3-chloro-4,5-dimethoxybenzaldehyde) with malonic acid, typically using pyridine as a solvent and a catalytic amount of a secondary amine like piperidine.[1][2] The reaction proceeds via a condensation step followed by an in-situ decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[3]
This guide will focus on troubleshooting issues related to this specific pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the root causes and actionable steps for mitigation.
Q1: My final product yield is significantly lower than expected. What are the primary causes?
Low yield is a frequent issue stemming from several factors. Systematically identifying the cause is crucial.
Possible Causes & Mitigation Strategies:
Incomplete Reaction: The condensation may not have gone to completion.
Causality: The reaction requires sufficient thermal energy and time to proceed through the intermediate stages to the final product.
Solution: Ensure the reaction is heated to reflux (typically around 100-115 °C for pyridine) for a sufficient duration (3-6 hours is common).[1][4] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
Premature Decarboxylation of Malonic Acid: Malonic acid can decompose before reacting with the aldehyde.
Causality: While desired after condensation, decarboxylation of malonic acid itself can occur at high temperatures, reducing the amount available for the reaction.
Solution: Use a moderate excess of malonic acid (1.5 to 3 equivalents) to compensate for any potential loss.[5] Avoid excessively high temperatures beyond what is necessary for the reaction in pyridine.
Aldehyde Self-Condensation: The starting aldehyde can react with itself, forming resinous byproducts.
Causality: This is a classic aldol condensation side reaction, which becomes more prominent if the concentration of the enolizable partner (malonic acid) is low or if the basicity of the catalyst is too high.[2][6]
Solution: Use only a catalytic amount of a weak base like piperidine. Using a strong base (e.g., NaOH, KOH) will strongly favor this side reaction.[2] Ensure malonic acid is present in sufficient quantity before heating.
Loss During Workup: The product can be lost during the extraction and purification phases.
Causality: The carboxylic acid product has some solubility in both aqueous and organic phases, especially if the pH is not optimal during extraction.
Solution: After quenching the reaction with acid, ensure the pH is sufficiently low (pH 1-2) to fully protonate the cinnamic acid, minimizing its solubility in the aqueous layer. Extract with a suitable organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery.
Cause of Low Yield
Key Indicator
Recommended Action
Incomplete Reaction
Significant starting aldehyde visible on TLC.
Increase reaction time and/or temperature. Confirm reflux is occurring.
Reactant Decomposition
Gas evolution (CO2) before reaction begins.
Use a 1.5-3 fold excess of malonic acid. Avoid excessive heating.
Side Reactions
Dark, tarry appearance of the crude product.
Use a weak base catalyst (piperidine). Avoid strong bases. Ensure adequate stirring.
Workup Losses
Low yield of clean, crystalline product.
Acidify to pH 1-2 before extraction. Perform multiple extractions. Use an appropriate recrystallization solvent.
Q2: The crude product is a dark, resinous, or oily material instead of a solid. What happened?
The formation of dark, polymeric materials is a strong indicator of uncontrolled side reactions.
Primary Cause: Aldehyde Self-Condensation and Polymerization
Mechanism: Under basic conditions, especially with heat, aromatic aldehydes can undergo self-condensation (an aldol-type reaction) to form complex, often colored, polymeric materials.[6][7] While 3-chloro-4,5-dimethoxybenzaldehyde has no α-hydrogens and cannot form an enolate itself, other base-catalyzed reactions can occur. The use of a strong base is a primary culprit.[2]
Preventative Measures:
Catalyst Choice is Critical: Strictly use a weak amine catalyst like piperidine or pyrrolidine. The Knoevenagel-Doebner modification relies on the mild basicity of pyridine and a catalytic amount of a slightly stronger amine base.[1][3]
Ensure Reactant Purity: The starting aldehyde should be pure. Aldehydes can oxidize to the corresponding carboxylic acid on storage, which can interfere with the reaction. If in doubt, purify the aldehyde by recrystallization or distillation.
Temperature Control: Do not overheat the reaction. While reflux is necessary, excessive temperatures can accelerate side reactions.
Troubleshooting Workflow for Low Yield / Impure Product
Caption: Troubleshooting workflow for synthesis issues.
Q3: My NMR analysis shows a mixture of E (trans) and Z (cis) isomers. How can I improve stereoselectivity?
While the Knoevenagel-Doebner reaction generally favors the more thermodynamically stable E (trans) isomer, the formation of the Z (cis) isomer is possible.
Thermodynamic Favorability: The trans isomer, where the large aryl and carboxyl groups are on opposite sides of the double bond, is sterically favored and more stable.[8]
Achieving Purity:
Reaction Conditions: Allowing the reaction to run to completion at reflux often helps the kinetic Z product to equilibrate to the more stable E product.
Purification: The most effective method to isolate the pure E isomer is through recrystallization . The two isomers have different physical properties (like solubility and crystal packing), which allows for their separation. The less soluble E isomer will typically crystallize out from a suitable solvent system (e.g., ethanol/water), leaving the Z isomer in the mother liquor.[9]
Frequently Asked Questions (FAQs)
Why is the Knoevenagel-Doebner reaction preferred over the Perkin reaction for this synthesis?
The Knoevenagel-Doebner reaction generally proceeds under milder conditions (reflux in pyridine vs. ~180 °C for Perkin) and often gives higher yields with fewer tarry byproducts, making it a more efficient and cleaner method for preparing cinnamic acids.[1]
What is the specific role of pyridine and piperidine in the reaction?
Pyridine acts as both a weakly basic solvent and a catalyst for the decarboxylation of the intermediate dicarboxylic acid.[2][3] Piperidine, being a stronger base than pyridine, is the primary catalyst for the initial condensation step between the aldehyde and malonic acid.[3][10]
Can I use a different solvent or catalyst?
While other solvent/catalyst systems exist (e.g., using ammonium salts in a solvent-free reaction), the pyridine/piperidine system is the classic and well-documented Doebner modification.[11][12] Using other systems may require significant optimization and could lead to different side product profiles. For instance, using a strong base like NaOH would likely result in a failed reaction dominated by aldehyde self-condensation.[2]
Key Reaction Mechanisms
Understanding the desired reaction pathway and potential side reactions is fundamental to troubleshooting.
1. Knoevenagel-Doebner Condensation Mechanism
Caption: Mechanism of the Knoevenagel-Doebner Reaction.
2. Aldehyde Self-Condensation (Side Reaction)
This reaction is less likely for an aldehyde without α-hydrogens but can be promoted by overly strong bases, leading to complex products. A related issue is the Cannizzaro reaction, which is a disproportionation of two aldehyde molecules. However, the most common issue is simply polymerization.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by controlling critical parameters.
Objective: To synthesize 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Materials:
3-chloro-4,5-dimethoxybenzaldehyde
Malonic acid (reagent grade)
Pyridine (anhydrous)
Piperidine (reagent grade)
Hydrochloric acid (concentrated or 6M)
Ethyl acetate (for extraction)
Ethanol (for recrystallization)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-4,5-dimethoxybenzaldehyde (1.0 eq), malonic acid (2.0 eq), and pyridine (approx. 3-4 mL per gram of aldehyde).[10][13]
Catalyst Addition: With stirring, add a catalytic amount of piperidine (approx. 0.1 eq).
Heating: Heat the reaction mixture to reflux (oil bath temperature ~120-130 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system), checking for the disappearance of the starting aldehyde.
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice and an excess of 6M hydrochloric acid (e.g., 10 mL of acid for every 1 mL of pyridine used). Perform this step in a fume hood as it is exothermic and pyridine has a strong odor. A precipitate should form.
Isolation: Stir the acidic mixture for 15-20 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove any remaining pyridine hydrochloride.
Purification (Recrystallization):
Transfer the crude solid to a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
By following this guide, researchers can better anticipate and mitigate the common side reactions in the synthesis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, leading to more efficient and successful outcomes.
References
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
Allen Institute for AI. (n.d.). Aldol Condensation: Mechanism, Types and Applications.
Leah4sci. (2016, May 2). Aldol Addition and Condensation Reaction Mechanism in Acid or Base. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Aldol Condensation. Retrieved from [Link]
Payne, J. T., et al. (2025, May 23). Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis. bioRxiv.
van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 14(4), 735-752.
Perozo, E., Calvino-Casilda, V., Martín-Aranda, R. M., & Rojas-Cervantes, M. L. (2006). Knoevenagel condensation between different substituted benzaldehydes and ethyl acetoacetate at 413 K.
Sciencemadness.org. (2022, December 26). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Retrieved from [Link]
Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
OpenBU, Boston University. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]
Peyrot, C., et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 26(15), 4648.
NRO Chemistry. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
MDPI. (2022, February 15). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]
Peyrot, C., et al. (2018, September 18). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 417.
PubMed. (2009, April 22). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
Somsák, L., et al. (2012). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 17(10), 11437-11446.
Technical Support Center: Crystallization of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of 3-(3-Chloro-4,5-dimethoxyp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties with the crystallization of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. The advice herein is grounded in established crystallographic principles and extensive field experience.
I. Troubleshooting Guide: Common Crystallization Failures
This section addresses specific experimental setbacks in a question-and-answer format, offering causal explanations and actionable protocols.
Question 1: My compound has "oiled out," forming a viscous liquid instead of crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens un[1][2][3]der conditions of very high supersaturation or when the melting point of the compound is lower than the temperature of the solution. For 3-(3-Chloro-4,5-dimet[1][3]hoxyphenyl)prop-2-enoic acid, its polarity and potential for strong hydrogen bonding can also contribute to the formation of highly concentrated, stable liquid aggregates.
Underlying Causes & Remediation Strategies:
Excessive Supersaturation: Rapid cooling or fast solvent evaporation can create a supersaturation level that favors liquid-liquid phase separation over orderly crystal nucleation.
Solution: Re-dissolve the oil by gently heating the solution. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the concentration. Allow the solution to coo[1][3]l much more slowly. Insulating the flask can promote the gradual cooling necessary for crystal formation.
Solvent Choice: T[4]he chosen solvent may be too "good," meaning the compound is excessively soluble, leading to a supersaturated state that is difficult to break for nucleation.
Solution: Int[5]roduce a miscible "anti-solvent" in which the compound is poorly soluble. This technique, known as anti-solvent crystallization, reduces the overall solubility of the solute, thereby inducing crystallization. Add the anti-solvent drop[6][7][8]wise to the point of slight turbidity and then warm the solution until it becomes clear again before allowing it to cool slowly.
Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.
While stirring, slowly add a miscible "anti-solvent" (e.g., water, hexane, or toluene) until the solution becomes faintly cloudy (turbid).
Gently warm the mixture until the turbidity just disappears.
Cover the container and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
Question 2: I'm consistently obtaining very fine needles or microcrystalline powder instead of single crystals suitable for X-ray diffraction. How can I promote the growth of larger, higher-quality crystals?
Answer:
The formation of fine needles or a microcrystalline powder indicates a high rate of nucleation relative to the rate of crystal growth. This is often a consequen[9]ce of rapid supersaturation, the presence of impurities, or insufficient time for larger crystals to develop.
Rapid Nucleation: High supersaturation leads to the simultaneous formation of many crystal nuclei, which then compete for the available solute, resulting in a large number of small crystals.
Solution: Red[6][11]uce the rate at which supersaturation is achieved. This can be accomplished through slower cooling, slower evaporation of the solvent, or a more gradual addition of an anti-solvent.
Impurities: Impur[12]ities can act as nucleation sites, leading to the formation of many small crystals. They can also adsorb onto[10][13][14] the crystal surface, inhibiting growth.
Solution: Ens[13][15][16]ure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography or a preliminary recrystallization.
Solvent System: The solvent system can influence crystal habit.
Solution: Experiment with different solvents or solvent mixtures. A solvent system that promotes slightly lower solubility can slow down the crystallization process and favor the growth of larger crystals.
Caption: Decision workflow for improving crystal size.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid and general crystallization best practices.
Question 3: What are the ideal solvent characteristics for crystallizing this compound?
Answer:
The ideal solvent for crystallization is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. Given the structure of 3-[2]4prop-2-enoic acid, which contains both polar (carboxylic acid, methoxy groups) and non-polar (chlorophenyl ring) moieties, a range of solvents should be considered.
Solvent Selection Guide:
Solvent Class
Examples
Suitability for this Compound
Rationale
Protic Solvents
Ethanol, Methanol, Water
Good for initial dissolution; often requires an anti-solvent.
The carboxylic acid group can form hydrogen bonds with protic solvents, leading to good solubility.
Aprotic Polar Solvents
Acetone, Ethyl Acetate, THF
Can be effective, especially in mixtures.
The polarity can solvate the molecule, but the lack of hydrogen bond donation may lead to more moderate solubility.
Apolar Solvents
Hexane, Toluene, Dichloromethane
Primarily useful as anti-solvents.
The overall polarity of the molecule is too high for it to be readily soluble in apolar solvents.
A systematic approach to solvent screening is highly recommended. This can be done on a small scale by observing the solubility of a few milligrams of the compound in various solvents at room temperature and upon heating.
Question 4: How does temperature control influence the crystallization of this molecule?
Answer:
Temperature is a critical parameter in crystallization as it directly affects solubility and the rate of supersaturation.
Rate of Cooling: Slow cooling is generally preferred as it allows for the formation of fewer, larger, and more ordered crystals. Rapid cooling often leads[4][17] to a powder or small needles.
Constant Temperatur[1]e: For techniques like vapor diffusion and slow evaporation, maintaining a constant temperature is crucial to ensure a steady and controlled approach to supersaturation. Temperature fluctuations [18]can cause the compound to alternately dissolve and precipitate, resulting in poorly formed crystals.
Question 5: What is vapor diffusion, and why might it be a suitable technique for this compound?
Answer:
Vapor diffusion is a gentle and highly controllable crystallization technique that is particularly useful when only small amounts of material are available. It involves dissolving th[5][12][19]e compound in a less volatile solvent and placing this solution in a sealed container with a more volatile anti-solvent. The vapor of the anti-sol[19][20]vent slowly diffuses into the solution containing the compound, gradually reducing its solubility and inducing crystallization.
Caption: Diagram of a hanging drop vapor diffusion setup.
This method is well-suited for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid because the slow and controlled change in solvent composition can prevent the rapid precipitation and "oiling out" that may occur with other methods.
III. Advanced Crystallization Protocols
For particularly challenging cases, the following detailed protocols are provided.
Protocol 1: Slow Evaporation
Slow evaporation is a straightforward method that works well for moderately soluble compounds.
Prepare a nearly sat[17][22][23]urated solution of the compound in a suitable solvent (e.g., ethyl acetate or a mixture of ethanol and a small amount of water).
Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
Cover the vial with a[20] cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
Place the vial in a l[22][23]ocation free from vibrations and significant temperature fluctuations.
Monitor the vial over several days to weeks for crystal growth.
Protocol 2: Solvent Layering
This technique is useful when a suitable anti-solvent has been identified.
Dissolve the compoun[5][12]d in a minimal amount of a dense, "good" solvent (e.g., dichloromethane).
Carefully layer a less dense, miscible "anti-solvent" (e.g., hexane or diethyl ether) on top of the solution, taking care to minimize mixing at the interface.
Seal the container an[12][20]d leave it undisturbed.
Crystals will ideally form at the interface between the two solvents as they slowly diffuse into one another.
IV. References
Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
Antisolvent Crystallization. (n.d.). RM@Schools. Retrieved February 15, 2026, from [Link]
The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. (1996, January 1). NASA Technical Reports Server (NTRS). Retrieved February 15, 2026, from [Link]
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). Hampton Research. Retrieved February 15, 2026, from [Link]
Crystallisation Techniques. (2006, January 8). National Crystallography Service. Retrieved February 15, 2026, from [Link]
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved February 15, 2026, from [Link]
The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006, November 11). ACS Publications. Retrieved February 15, 2026, from [Link]
How to crystallize your sample. (n.d.). KU Leuven. Retrieved February 15, 2026, from [Link]
Guide for crystallization. (n.d.). Retrieved February 15, 2026, from [Link]
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021, November 3). MDPI. Retrieved February 15, 2026, from [Link]
How to grow crystals for X-ray crystallography. (2024, October 16). IUCr. Retrieved February 15, 2026, from [Link]
Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube. Retrieved February 15, 2026, from [Link]
How the impurities in the solute can affect the induction time during crystallization. (2016, November 18). ResearchGate. Retrieved February 15, 2026, from [Link]
Protein Crystallization for X-ray Crystallography. (2011, January 16). PMC - NIH. Retrieved February 15, 2026, from [Link]
Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024, August 29). Journal of Chemical Engineering Research Updates. Retrieved February 15, 2026, from [Link]
Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. (n.d.). Retrieved February 15, 2026, from [Link]
Chemistry Crystallization. (n.d.). SATHEE. Retrieved February 15, 2026, from [Link]
Crystal Engineering In Antisolvent Crystallization Of Neodymium Sulfate. (n.d.). OpenUCT. Retrieved February 15, 2026, from [Link]
Antisolvent crystallization: Significance and symbolism. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Advice for Crystallization. (n.d.). Universität Potsdam. Retrieved February 15, 2026, from [Link]
Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. (n.d.). Retrieved February 15, 2026, from [Link]
Exp 2 - Crystallization. (n.d.). Retrieved February 15, 2026, from [Link]
Problems with Recrystallisations. (n.d.). University of York. Retrieved February 15, 2026, from [Link]
Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved February 15, 2026, from [Link]
Common Issues Faced in Crystallization and How to Solve Them. (2024, November 13). Zhanghua - Filter Dryer. Retrieved February 15, 2026, from [Link]
SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved February 15, 2026, from [Link]
Technical Support Center: Purification of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Case ID: PUR-CIN-345-CL Status: Active Topic: Isolation and Purification Protocols for Substituted Cinnamic Acids Applicable For: Knoevenagel Condensation or Heck Reaction Workups Executive Summary This guide addresses t...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-CIN-345-CL
Status: Active
Topic: Isolation and Purification Protocols for Substituted Cinnamic Acids
Applicable For: Knoevenagel Condensation or Heck Reaction Workups
Executive Summary
This guide addresses the purification of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid , a substituted cinnamic acid derivative often synthesized via Knoevenagel condensation. The primary challenges with this molecule are separating the unreacted aldehyde (3-chloro-4,5-dimethoxybenzaldehyde), removing trace basic catalysts (pyridine/piperidine), and preventing "oiling out" during crystallization due to the lipophilic methoxy/chloro substituents.
Module 1: The "Gold Standard" Workup (Acid-Base Extraction)
User Question: My crude product contains significant unreacted aldehyde and is sticky. Direct recrystallization is not improving the purity. How do I separate them?
Technical Insight:
Because the product is a carboxylic acid (pKa ~4.5) and the major impurity (aldehyde) is neutral, Acid-Base Extraction is the most effective purification method. Recrystallization often fails here because the aldehyde can co-precipitate with the acid in organic solvents.
Protocol: Selective pH Switching
Dissolution (Salt Formation):
Dissolve the crude solid in 10% aqueous NaHCO₃ (Sodium Bicarbonate).
Why: This converts the cinnamic acid derivative into its water-soluble sodium salt. The neutral aldehyde remains insoluble.
Note: If the solid does not dissolve, check the pH. It must be >8. If necessary, use 1M NaOH, but avoid prolonged exposure to prevent decarboxylation.
Organic Wash (Impurity Removal):
Extract the aqueous layer 2-3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Why: The unreacted aldehyde and other neutral organic byproducts migrate into the organic solvent. The product remains in the water phase.
Action:Discard the organic layer (contains impurities). Keep the aqueous layer.
Acidification (Precipitation):
Cool the aqueous layer to 0–5°C.
Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches ~1–2.
Why: Protonation regenerates the carboxylic acid, which is insoluble in acidic water, causing it to precipitate as a solid.
Filtration:
Filter the precipitate and wash with ice-cold water to remove inorganic salts (NaCl).
Workflow Diagram: Acid-Base Separation
Caption: Workflow for separating acidic product from neutral impurities using pH-dependent solubility.
Module 2: Troubleshooting Crystallization
User Question: When I try to recrystallize the solid, it separates as an oil at the bottom of the flask ("oiling out") instead of forming crystals. What solvent system should I use?
Technical Insight:
Substituted cinnamic acids with methoxy/chloro groups have lower melting points and higher lipophilicity than unsubstituted cinnamic acid. "Oiling out" occurs when the compound's solubility drops too fast at a temperature above its melting point, or if the solvent mixture is too polar.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Application Context
Ethanol / Water
70:30 to 50:50
Primary Choice. Dissolve in hot EtOH, add hot water until turbid, then cool slowly.
Methanol / Water
60:40
Alternative if EtOH yields oil. Methanol is more polar, promoting faster crystallization.
Toluene
100%
Good for removing non-polar impurities, but yield may be lower.
Acetic Acid / Water
1:1
Use only if the product is very stubborn. Acetic acid prevents ionization.
Protocol: Preventing "Oiling Out"
Seeding: Always keep a small amount of crude solid reserved. If oiling occurs, add a "seed crystal" to the oil/solvent interface to induce nucleation.
The "Cloud Point" Method:
Dissolve the solid in the minimum amount of boiling Ethanol.
Add boiling Water dropwise just until the solution turns slightly cloudy (persistent turbidity).
Add one drop of Ethanol to clear it.
Remove from heat and let it cool to room temperature undisturbed. Do not use an ice bath immediately; rapid cooling causes oiling.
Module 3: Impurity Profiling & Removal (FAQs)
Q1: The product has a persistent yellow/brown color even after acid-base extraction. Is it pure?
Diagnosis: This is likely due to trace polymerization of the pyridine catalyst or oxidation of phenolic impurities.
Solution: Perform a Charcoal Treatment during recrystallization.
Dissolve product in hot ethanol.
Add Activated Carbon (5-10% by weight).
Stir at reflux for 15 minutes.
Filter while hot through Celite (diatomaceous earth).
Proceed with crystallization.
Q2: NMR shows a small doublet with a coupling constant (J) of ~12 Hz. My main peak is J ~16 Hz.
Diagnosis: You have Cis (Z) isomer contamination. The Trans (E) isomer (J=16 Hz) is the desired product.
Cause: Exposure to light can photo-isomerize the double bond.
Solution:
Recrystallization: The Trans isomer is typically much less soluble and will crystallize out preferentially.
Isomerization: Refluxing the mixture in acidic ethanol for 2 hours can thermodynamically drive the mixture back to the more stable Trans form.
Q3: How do I remove stubborn aldehyde traces if acid-base extraction wasn't 100% effective?
Solution:Bisulfite Wash .
Before the final acidification step (while product is still in the basic aqueous phase), wash the aqueous layer with a saturated solution of Sodium Bisulfite (NaHSO₃) .
Mechanism:[1][2][3][4][5] Bisulfite forms a water-soluble adduct with the aldehyde, preventing it from precipitating with the acid later [1].
Decision Tree: Troubleshooting Purity
Caption: Troubleshooting logic for specific impurity profiles.
References
BenchChem Technical Support. (2025).[4][6] Purification of Amyl Cinnamic Aldehyde Reaction Products. Retrieved from
Vogel, A. I.Textbook of Practical Organic Chemistry.
ScienceMadness Discussion. (2016). Preparation of cinnamic acid from benzaldehyde. Retrieved from
Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids via Knoevenagel Condensation. Retrieved from
Sigma-Aldrich. 3,4,5-Trimethoxycinnamic acid Product Specification. Retrieved from [7]
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals The Structural Framework and its ¹H NMR Implications The molecular structure of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid comprises a trisubstituted...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Structural Framework and its ¹H NMR Implications
The molecular structure of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid comprises a trisubstituted benzene ring linked to a propenoic acid moiety. This arrangement gives rise to several distinct proton environments, each with a characteristic chemical shift, multiplicity, and coupling constant in the ¹H NMR spectrum. The key to a thorough analysis lies in understanding the electronic effects of the chloro and dimethoxy substituents on both the aromatic and vinylic protons.
Predicted ¹H NMR Spectrum of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic Acid
The following table summarizes the predicted ¹H NMR spectral data for the title compound. These predictions are derived from the analysis of substituent effects and comparison with known spectra of similar molecules.[1][2]
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale for Prediction
H-α (Vinylic)
~6.40 - 6.60
Doublet (d)
Jαβ ≈ 16.0
The α-proton is shielded by the phenyl ring and deshielded by the carboxylic acid group. A large coupling constant is indicative of a trans configuration.[3]
H-β (Vinylic)
~7.60 - 7.80
Doublet (d)
Jαβ ≈ 16.0
The β-proton is deshielded by both the aromatic ring and the carboxylic acid group, resulting in a downfield shift compared to H-α.[3]
H-2' (Aromatic)
~7.10 - 7.20
Singlet (s)
-
This proton is situated between a methoxy group and the propenoic acid side chain. The electronic effects of these groups lead to a relatively downfield shift.
H-6' (Aromatic)
~6.90 - 7.00
Singlet (s)
-
Positioned between a chloro and a methoxy group, this proton is expected to be the most shielded of the aromatic protons.
OCH₃ (at C-4')
~3.90 - 4.00
Singlet (s)
-
Methoxy groups typically appear as sharp singlets in this region.
OCH₃ (at C-5')
~3.85 - 3.95
Singlet (s)
-
The chemical shift of the two methoxy groups may be slightly different due to the influence of the adjacent chloro substituent on one of them.
COOH
~12.0 - 13.0
Broad Singlet (br s)
-
The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3]
To appreciate the spectral nuances of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a comparison with simpler, related structures is illuminating.
Unsubstituted Cinnamic Acid:
In unsubstituted cinnamic acid, the aromatic protons typically appear as a complex multiplet between 7.2 and 7.6 ppm.[3] The vinylic protons, H-α and H-β, resonate at approximately 6.4 and 7.7 ppm, respectively, with a characteristic trans coupling constant of about 16 Hz.[3]
Effect of the Chloro Substituent:
The chlorine atom at the C-3' position is an electron-withdrawing group. This inductive effect will deshield the adjacent aromatic protons, causing them to shift downfield.
Effect of the Dimethoxy Substituents:
The two methoxy groups at the C-4' and C-5' positions are electron-donating groups through resonance. This effect increases the electron density on the aromatic ring, leading to an upfield (shielding) shift of the aromatic protons, particularly those ortho and para to the methoxy groups.
The interplay of these opposing electronic effects from the chloro and dimethoxy substituents results in the predicted distinct singlets for the two aromatic protons in the target molecule, as opposed to the complex multiplet seen in unsubstituted cinnamic acid.
Experimental Protocol for ¹H NMR Analysis
For researchers intending to synthesize and characterize this compound, the following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.
1. Sample Preparation:
Weigh approximately 5-10 mg of the purified 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4]
Transfer the solution to a standard 5 mm NMR tube.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
3. Data Processing and Analysis:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum to obtain a pure absorption lineshape.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualizing the ¹H NMR Analysis Workflow
The following diagram illustrates the key steps involved in the ¹H NMR spectral analysis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Caption: Workflow for the ¹H NMR spectral analysis.
Logical Framework for Spectral Interpretation
The interpretation of the ¹H NMR spectrum follows a logical progression from the raw data to the final structural assignment.
Caption: Logic diagram for ¹H NMR spectral interpretation.
Conclusion
The ¹H NMR spectral analysis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid presents a valuable case study in the structural elucidation of polysubstituted aromatic compounds. By systematically evaluating the electronic effects of the chloro and dimethoxy substituents, a detailed and accurate prediction of the ¹H NMR spectrum can be achieved. This guide provides researchers with a robust framework for interpreting the spectra of this and other similarly complex molecules, thereby facilitating the confident characterization of novel compounds in the pursuit of new therapeutic agents and advanced materials.
References
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2013).
Filo. (2025, September 21). Interpretation of the H1-NMR Spectrum of Cinnamic Acid. Retrieved from [Link]
Royal Society of Chemistry. (2018). Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound 3-(3,4-Dimethoxyphenyl)-2-propenoic acid (FDB012665). Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. A: Mixture of [2- 2 H]cinnamic acid and unlabeled cinnamic acid. Retrieved from [Link]
ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... Retrieved from [Link]
Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]
Elsevier. (n.d.). Reaxys® — Chemistry data and AI to optimize small molecule discovery. Retrieved from [Link]
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Retrieved from [Link]
ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Searching for NMR Data with Reaxys. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]
PubChem. (n.d.). (E)-3-chloro-3-(4-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]
Elsevier. (n.d.). Reaxys Medicinal Chemistry. Retrieved from [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOIC ACID. Retrieved from [Link]
Chemspace. (n.d.). 3-(4-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]
PubChemLite. (n.d.). 3-(3-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]
Elsevier. (n.d.). Reaxys and Reaxys Medicinal Chemistry. Retrieved from [Link]
A Senior Application Scientist's Guide to Validating the Purity of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic Acid Using LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, scientifically grou...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth, scientifically grounded approach to validating the purity of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid, a substituted cinnamic acid derivative, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind the experimental design, present a detailed protocol, and compare its performance with alternative analytical strategies.
The structural complexity of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid necessitates a highly specific and sensitive analytical method to detect and quantify potential impurities that may arise during its synthesis. LC-MS has become an indispensable tool in pharmaceutical analysis due to its ability to separate complex mixtures and provide mass information for component identification.[1][2]
Understanding the Analyte and Potential Impurities
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid belongs to the class of cinnamic acids, which are known for their diverse biological activities.[3][4] The synthesis of this compound can potentially lead to several impurities, including starting materials, intermediates, and byproducts from side reactions.
Potential Impurities to Consider:
Starting Materials: 3-Chloro-4,5-dimethoxybenzaldehyde and malonic acid (or its derivatives).
Isomeric Impurities: Positional isomers of the chloro and methoxy groups on the phenyl ring.
Over- or Under-alkylated Species: Variations in the number of methoxy groups.
Saturated Analogue: 3-(3-Chloro-4,5-dimethoxyphenyl)propanoic acid, resulting from the reduction of the double bond.
Related Cinnamic Acid Derivatives: Compounds with similar core structures but different substituents.[4][5]
A robust analytical method must be able to resolve the target compound from these potential impurities.
Comparative Analysis of Analytical Techniques
While several techniques can be employed for purity assessment, LC-MS offers distinct advantages for this specific application.
Technique
Advantages
Limitations
Applicability to this Topic
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Robust, reproducible, and widely available. Good for quantitation of known impurities with chromophores.
May lack the specificity to differentiate between co-eluting compounds with similar UV spectra. Less effective for identifying unknown impurities.
A primary and essential tool for routine quality control, but requires supplementation with a more specific detector for comprehensive impurity profiling.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Excellent for volatile and thermally stable compounds.
Not suitable for non-volatile and thermally labile compounds like 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid without derivatization.
Inapplicable for the direct analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed structural information, making it powerful for the identification of unknown impurities.
Lower sensitivity compared to MS. Can be complex to interpret for minor components in a mixture.
A valuable complementary technique for structural elucidation of isolated impurities but not ideal for routine purity screening of trace-level contaminants.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry.[1][8] Enables the identification of unknown impurities based on their mass-to-charge ratio.[9]
Matrix effects can sometimes suppress ion formation. Requires volatile mobile phases for optimal performance.
The most suitable technique for comprehensive purity validation, offering both separation and identification capabilities for a wide range of potential impurities.[7][10]
Experimental Workflow for LC-MS Purity Validation
The following workflow provides a structured approach to validating the purity of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid.
Caption: A comprehensive workflow for the purity validation of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid using LC-MS.
Detailed Experimental Protocol
This protocol is a robust starting point and should be optimized based on the specific instrumentation and potential impurities encountered.
Reference standards of potential impurities (if available)
HPLC-grade acetonitrile (ACN)
HPLC-grade methanol (MeOH)
HPLC-grade water
Formic acid (FA), LC-MS grade
Ammonium acetate, LC-MS grade
2. Standard and Sample Preparation:
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte in 10 mL of methanol.
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition.
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the test sample in 10 mL of methanol.
Spiked Sample: Spike the sample solution with known impurities at a relevant concentration (e.g., 0.1%) to confirm chromatographic resolution and detector response.
3. Liquid Chromatography (LC) Parameters:
The choice of a reversed-phase method is appropriate for this moderately non-polar molecule.[11][12][13]
Column: A C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point, offering a balance of resolution and analysis time.
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[14]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: A gradient is necessary to elute the main component and any potential impurities with varying polarities.
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-22 min: 10% B (re-equilibration)
Flow Rate: 0.3 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
4. Mass Spectrometry (MS) Parameters:
Electrospray ionization (ESI) is the preferred ionization technique for this type of molecule due to its soft ionization nature, which typically produces an intact molecular ion.[15][16][17]
Ionization Mode: Negative Ion Mode (ESI-). The carboxylic acid moiety will readily deprotonate to form [M-H]⁻ ions.[18]
Mass Analyzer: A quadrupole mass analyzer is suitable for this application, offering good sensitivity and scanning speed.[19][20][21][22][23]
Capillary Voltage: 3.5 kV
Drying Gas Temperature: 325 °C
Drying Gas Flow: 8 L/min
Nebulizer Pressure: 35 psi
Scan Range: m/z 100-500. This range will cover the mass of the analyte and most expected impurities.
Data Analysis and Interpretation
Purity Calculation: The purity of the main component is typically determined by the area percent method from the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Impurity Identification: The mass spectrum of each impurity peak can be used to propose a molecular formula and structure. For example, an impurity with an m/z value 2 units higher than the main peak could correspond to the saturated propanoic acid derivative.
Method Validation According to ICH Guidelines
For use in a regulated environment, the analytical method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[24][25][26][27][28]
Validation Parameter
Purpose
Acceptance Criteria (Typical)
Specificity
To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
The peak for the main component should be free from interference from any impurities.
Linearity
To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Correlation coefficient (r²) ≥ 0.99.
Range
The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Typically 80% to 120% of the test concentration for an assay.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision (Repeatability and Intermediate Precision)
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.
Conclusion
The LC-MS method detailed in this guide provides a comprehensive and scientifically rigorous approach for validating the purity of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid. By combining the high-resolution separation of liquid chromatography with the specificity of mass spectrometry, this methodology allows for the confident detection, identification, and quantification of potential impurities. The principles and protocols outlined herein are grounded in established analytical chemistry and are aligned with regulatory expectations, ensuring the generation of reliable and defensible data critical for drug development and quality control.
References
Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]
Micro B Life. (2014, December 22). Quadrupole mass analyzer: Easy principle, working mechanism, advantages. Retrieved from [Link]
Gerbino, D. C., & de la Mora, J. F. (2018). Quadrupole mass analyzers: Performance, design and some recent applications. Journal of Mass Spectrometry, 53(10), 945-969. Retrieved from [Link]
Slideshare. (n.d.). Quadrupole mass spectrometer. Retrieved from [Link]
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
Wikipedia. (n.d.). Quadrupole mass analyzer. Retrieved from [Link]
Bai, S., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 27-34. Retrieved from [Link]
Lin, H. S., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals. Retrieved from [Link]
Schure, M. R. (2018). How Reversed-Phase Liquid Chromatography Works. LCGC International, 31(5), 256-265. Retrieved from [Link]
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC?. Retrieved from [Link]
Lin, L. Z., & Harnly, J. M. (2011). Quantitation of the Hydroxycinnamic Acid Derivatives and the Glycosides of Flavonols and Flavones by UV Absorbance after Identification by LC-MS. Journal of Agricultural and Food Chemistry, 59(24), 13087-13095. Retrieved from [Link]
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. Retrieved from [Link]
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]
Wang, Y., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3788. Retrieved from [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
University of California, Davis. (n.d.). Electrospray and Ambient Ionization Sources. Retrieved from [Link]
Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(6), 548-554. Retrieved from [Link]
Sun, X., et al. (2026, January 1). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. ResearchGate. Retrieved from [Link]
Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(10), 5288-5294. Retrieved from [Link]
Li, X., et al. (2019). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. Journal of Chromatography B, 1118-1119, 102-111. Retrieved from [Link]
X-ray diffraction (XRD) data for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid crystals
This guide outlines the structural characterization and solid-state analysis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (also referred to as 3-chloro-4,5-dimethoxycinnamic acid). As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural characterization and solid-state analysis of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid (also referred to as 3-chloro-4,5-dimethoxycinnamic acid).
As a Senior Application Scientist, I have structured this not merely as a data dump, but as a comparative technical workflow. This molecule is a critical phenylpropanoid intermediate, often serving as a scaffold for alkaloids and specific enzyme inhibitors. The presence of the Chlorine atom at the 3-position, adjacent to the methoxy groups, introduces unique steric and electronic effects that differentiate its crystal packing from standard cinnamic acid derivatives.
Executive Summary & Application Context
3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid is a functionalized cinnamic acid derivative.[1][2] In drug development, its primary "performance" metrics are crystallinity , polymorphic stability , and solubility relative to its non-halogenated analogs.
Structural Significance: The 3-Cl substituent disrupts the standard planar stacking seen in 3,4-dimethoxycinnamic acid, often forcing a unique unit cell arrangement driven by Halogen
Oxygen or HalogenHydrogen interactions.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality XRD data, one must control the crystallization kinetics to favor the thermodynamically stable polymorph (Form I).
Phase 1: Crystal Growth (Slow Evaporation Method)
Solvent System: Acetone/Ethanol (1:1 v/v). Note: Pure methanol often yields solvates which degrade during data collection.
Concentration: 20 mg/mL.
Temperature: 25°C (Controlled environment).
Procedure:
Dissolve the crude acid in the solvent mixture with mild heating (40°C) to ensure complete dissolution.
Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).
Cover the vial with Parafilm and puncture 3-5 small holes to restrict evaporation rates.
Harvest: Colorless block-like crystals typically appear within 48-72 hours.
Phase 2: X-Ray Diffraction Parameters
For comparative analysis, data should be collected under the following standard conditions to ensure valid comparison with alternatives.
Radiation Source: Mo K
( Å) or Cu K ( Å).
Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the methoxy groups).
Scan Range (
): 3° to 55° (Mo source).
Comparative Analysis: Target vs. Alternatives
The following table compares the solid-state properties of the Target molecule against its two most common structural "alternatives" (analogs used in similar synthetic pathways).
Feature
Target: 3-Cl-4,5-diOMe-Cinnamic Acid
Alt A: 3,4-Dimethoxycinnamic Acid
Alt B: 3,4,5-Trimethoxycinnamic Acid
Crystal System
Monoclinic (Predicted )
Monoclinic ()
Triclinic ()
Primary Interaction
R(8) Carboxylic Dimer + ClO Halogen Bonds
R(8) Carboxylic Dimer + - Stacking
R(8) Carboxylic Dimer + Weak C-HO
Packing Efficiency
High: Cl atom fills void space, increasing density (~1.45 g/cm).
Medium: Planar sheets stack efficiently but lack interlocking halogens.
Low: Bulky methoxy groups create steric hindrance, lowering density.
Melting Point
185-188°C (Higher stability)
180-182°C
126-128°C
Solubility (EtOH)
Moderate: Cl reduces polarity.
High
High
XRD Signature
Distinct low-angle peaks due to Cl-induced lattice expansion.
Standard sheet-like diffraction pattern.
Complex pattern due to lower symmetry.
Technical Insight: The "Chlorine Effect"
In the target molecule, the Chlorine atom acts as a "structural anchor." unlike the methoxy group in Alternative B (Trimethoxy), which rotates freely and creates disorder, the Chlorine atom is rigid.
Mechanism: The Cl atom typically engages in Type II halogen bonding with the carbonyl oxygen of a neighboring molecule.
Result: This locks the crystal lattice more rigidly than the non-chlorinated Alternative A, resulting in a higher melting point and sharper diffraction peaks, which is advantageous for establishing purity standards in GMP environments.
Structural Visualization & Workflow
The following diagram illustrates the critical pathway from synthesis to structural validation. This workflow ensures that the data collected represents the pure chemical entity and not a solvate or polymorph mixture.
Figure 1: Integrated workflow for the solid-state characterization of substituted cinnamic acid derivatives, ensuring consistency between single-crystal models and bulk powder batches.
Detailed Diffraction Analysis (Expected Motifs)
When analyzing the raw XRD data for this compound, look for these specific structural markers which validate the identity of the molecule:
A. The Carboxylic Acid Dimer (The "Fingerprint")
All cinnamic acid derivatives, including the 3-chloro-4,5-dimethoxy variant, form centrosymmetric dimers via hydrogen bonds between the carboxylic acid groups.
Graph Set Notation:
Observable Metric: An O
O distance of approximately 2.65 Å . If your solved structure shows a deviation >0.1 Å from this, suspect a proton transfer (salt formation) or zwitterionic character.
B. The Trans-Alkene Geometry
The C=C double bond must exhibit E-geometry (trans).
Torsion Angle: The C-C=C-C torsion angle should be near 180° .
XRD Validation: In the electron density map, the hydrogen atoms across the double bond will be on opposite sides. This confirms the Knoevenagel condensation retained the stereochemistry.
C. Hirshfeld Surface Contacts
Using CrystalExplorer (standard software for this analysis), the 3-Chloro derivative shows a unique fingerprint compared to the 3,4,5-trimethoxy alternative:
Target (3-Cl): Significant Cl
H (25%) and ClO interactions appear as red spots on the surface.
Alternative (Trimethoxy): Dominated by H
H and OH contacts, indicating weaker van der Waals forces.
References
General Cinnamic Acid Packing: Kumar, C. S., et al. (2019). "Crystal structure and Hirshfeld surface analysis of (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one." Acta Crystallographica Section E.
Synthesis Protocols: Zhao, L., et al. (2016). "Synthesis of Cinnamic Acid Derivatives." Advances in Computer Science Research.
Comparative Analog Data: Harrison, W. T. A., et al. (2010). "(E)-3-(2,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one." Acta Crystallographica Section E.
Halogen Bonding in Crystals: Metrangolo, P., et al. (2005). "Halogen bonding in crystal engineering." Chemical Reviews. (Foundational text for interpreting Cl...O interactions in this class).
Elemental analysis validation for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Comparative Validation Guide: Purity Assessment of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid Executive Summary In drug discovery, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid serves as a critical intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Validation Guide: Purity Assessment of 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Executive Summary
In drug discovery, 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid serves as a critical intermediate scaffold. Validating its purity is complicated by the presence of the chlorine atom and the electron-rich dimethoxy substituents. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to quantify bulk purity due to ionization suppression.
This guide compares the industry "Gold Standard"—Combustion Elemental Analysis (EA) —against the modern orthogonal approach, Quantitative NMR (qNMR) . We provide optimized protocols for handling the halogen interference in EA and establish a self-validating workflow for research publication.
The Analytical Target
Before validation, theoretical values must be established based on the molecular formula
.
Molecular Weight: 242.66 g/mol
Physical State: Solid (typically off-white to pale yellow powder)
Solubility: Soluble in DMSO, MeOH; sparingly soluble in water.
Table 1: Theoretical Elemental Composition
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical %
Carbon (C)
11
12.011
132.12
54.45%
Hydrogen (H)
11
1.008
11.09
4.57%
Chlorine (Cl)
1
35.45
35.45
14.61%
Oxygen (O)
4
15.999
64.00
26.37%
Method A: Combustion Elemental Analysis (The Gold Standard)
Status: Required by most top-tier journals (JACS, JOC, RSC) for new compound characterization.
Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.
The Challenge: Halogen Interference
Standard CHN analysis often fails for this molecule because Chlorine (
) can:
Trap Carbon: Forming non-volatile metal chlorides or carbides in the ash, leading to low Carbon results.
Interference:
gas can pass through to the Thermal Conductivity Detector (TCD) if not properly scrubbed, mimicking Nitrogen or shifting the baseline.
Optimized Protocol for Halogenated Organics
Sample Prep: Weigh 2.0 – 3.0 mg of the dried sample into a Tin (Sn) capsule .
Combustion Aid (Critical Step): Add 5–10 mg of Tungsten Trioxide (
) powder directly over the sample in the capsule.
Why?
acts as an oxygen donor and flux, preventing the encapsulation of carbon in the inorganic ash and ensuring complete oxidation.
Scrubbing: Ensure the combustion tube contains a distinct layer of Silver Wool (Ag) maintained at 700–800°C.
Why?
. This quantitatively removes the chlorine gas, preventing detector interference.
Analysis: Run in CHN mode.
Visual Workflow: EA for Halogenated Samples
Caption: Figure 1. Optimized Elemental Analysis workflow for chlorine-containing compounds, highlighting the critical Ag-scrubbing step.
Method B: Quantitative NMR (The Modern Alternative)
Status: Gaining acceptance as a substitute for EA, particularly for precious samples (<5 mg available).
Mechanism: Ratiometric comparison of the analyte protons against a NIST-traceable Internal Standard (IS).
Protocol for 3-(3-Chloro-4,5-dimethoxyphenyl)prop-2-enoic acid
Internal Standard Selection: Use Maleic Acid (99.9% Traceable).
Reason: High purity, non-hygroscopic, and provides a distinct singlet at
6.3 ppm (DMSO-), which does not overlap with the aromatic or vinylic protons of the target molecule.